molecular formula C12H22N2O4S B2952076 Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate CAS No. 2174001-37-5

Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate

Cat. No.: B2952076
CAS No.: 2174001-37-5
M. Wt: 290.38
InChI Key: POCMPGAXDAQJQV-CABZTGNLSA-N
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Description

Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate is a heterocyclic compound featuring a thieno[3,4-c]pyrrol ring system with a dioxo moiety and a tert-butyl carbamate substituent.

Properties

IUPAC Name

tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12-6-13-4-9(12)5-19(16,17)8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCMPGAXDAQJQV-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CNCC1CS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]12CNC[C@H]1CS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate is a synthetic compound with a complex thieno[3,4-c]pyrrole structure. Its biological activity has garnered interest in various fields including medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (3aR,6aS)-2,2-dioxo-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate. Its molecular formula is C12H22N2O4SC_{12}H_{22}N_{2}O_{4}S with a molecular weight of 270.38 g/mol. The structure includes a thieno[3,4-c]pyrrole core which contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to neurotransmission or other cellular signaling processes.
  • Antioxidant Properties : The presence of sulfur in its structure may confer antioxidant properties that protect cells from oxidative stress.

Antimicrobial Activity

Studies have reported that similar thieno[3,4-c]pyrrole compounds exhibit antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays on cancer cell lines demonstrated cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM

These results indicate potential for further investigation into its use as an anticancer agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds in models of neurodegeneration. The thieno[3,4-c]pyrrole structure may help in reducing neuronal apoptosis and inflammation.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicated favorable absorption and distribution profiles.
  • Combination Therapy : Some studies have investigated the effects of combining this compound with traditional antibiotics to enhance efficacy against resistant bacterial strains.
  • Toxicity Assessment : Toxicological studies are crucial for evaluating safety profiles. Initial assessments show low toxicity at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. Hexahydropyrrolo[3,4-c]pyrrole Derivatives
  • Compound 24 (): Features a benzo[d][1,2,3]triazole-5-carbonyl substituent on a hexahydropyrrolo[3,4-c]pyrrole core. This electron-deficient aromatic group may enhance target binding specificity compared to the dioxo-thieno system in the target compound .
B. Octahydrocyclopenta[c]pyrrol Derivatives
  • CAS 1037367-46-6 (): Shares the tert-butyl carbamate group but lacks the dioxo moiety, instead featuring an octahydrocyclopenta[c]pyrrol ring. This structural difference may reduce polarity and alter metabolic stability .
  • CAS 1354006-78-2 (): A stereoisomer with the same molecular formula (C₁₂H₂₂N₂O₂) but a cyclopenta[b]pyrrol system. Stereochemical variations could influence receptor binding kinetics .
C. Ethyl Ester Analogues

Pharmacological and Physicochemical Properties

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Ring System Pharmacological Activity
Target Compound ~C₁₂H₂₂N₂O₂* ~226.32* tert-butyl carbamate, dioxo Thieno[3,4-c]pyrrol Hypothesized enzyme inhibition
Compound 24 () C₁₈H₂₁N₅O₃ 355.40 Benzo[d][1,2,3]triazole-5-carbonyl Hexahydropyrrolo[3,4-c]pyrrole ATX inhibition (IC₅₀ = 12 nM)
CAS 1037367-46-6 () C₁₂H₂₂N₂O₂ 226.32 tert-butyl carbamate Octahydrocyclopenta[c]pyrrol Not reported
Ethyl ester hydrochloride () C₁₀H₁₄ClNO₄S 279.74 Ethyl ester, dioxo, hydrochloride Thieno[3,4-c]pyrrol Supplier-listed; activity N/A

*Inferred from analogs.

Key Observations:
  • Enzyme Inhibition : Compound 24 demonstrated potent ATX inhibition (IC₅₀ = 12 nM) due to its benzo-triazole group, suggesting that substituent choice significantly impacts activity . The target compound’s dioxo group may offer similar or distinct interactions.
  • Solubility : The ethyl ester derivative () likely has higher solubility than tert-butyl analogs, but its hydrochloride salt form may limit tissue penetration .

Stereochemical and Conformational Differences

  • Stereoisomers : and highlight compounds with rel-(3aR,5S,6aS) configurations. These stereochemical nuances can drastically alter binding to chiral biological targets .

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